Bis(2,4-dichlorophenyl) oxalate
Overview
Description
Bis(2,4-dichlorophenyl) oxalate is a chemical compound with the molecular formula C14H6Cl4O4 . It is related to other chemicals used in glow sticks such as bis(2,4,6-trichlorophenyl)oxalate (TCPO) and bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO) .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied . The influence of chlorine substitution on the crystal structures of diaryl oxalate was investigated by synthesizing and characterizing three diaryl oxalate derivatives via X-ray single crystal diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectra .Molecular Structure Analysis
The molecular structure of this compound is influenced by the position and number of chlorine substitutions . These substitutions affect the molecular geometries and stacking modes of diaryl oxalate by tuning the types and numbers of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by chlorine substitution . Chlorine substitution not only affects the electronic and structural properties of the molecule itself but also gives rise to uncommon intermolecular behavior .Scientific Research Applications
Synthesis and Characterization for Polymer Composites : Bis(2,4-dichlorophenyl) oxalate has been synthesized and characterized for incorporation into polymer composites. These composites were evaluated for light capacity availability at room and low temperatures, showing satisfactory performance even after 360 days (Petre & Zecheru, 2013).
Crystal Structures of Diaryl Oxalate : Research has been conducted to understand the influence of chlorine substitution on the crystal structures of diaryl oxalate derivatives, including this compound. This study revealed that chlorine substitution impacts the molecular geometries and stacking modes of diaryl oxalate by affecting the types and numbers of intermolecular interactions (Wu et al., 2017).
Theoretical and Experimental Investigations on Molecular Structure : A study on bis(2-methoxy-4-allylphenyl)oxalate aimed to find out the molecular characteristics and structural parameters governing the chemical behavior of this compound. The research included comparisons of theory and experimental observations, involving molecular structure, vibrational frequencies, NMR chemical shifts, and other properties (Şahin et al., 2016).
Greener Chemiluminescence Demonstration : this compound has been used in chemiluminescence demonstrations. Efforts have been made to design a greener chemiluminescent reaction using alternative components to avoid toxic pollution sources associated with the traditional use of this compound (Jilani et al., 2011).
Chemiluminescence in Aqueous Micellar Systems : The chemiluminescent reaction of bis(2,4,6-trichlorophenyl) oxalate (a related compound) in aqueous micellar systems was compared with the reaction in acetonitrile and aqueous phosphate buffer, showing that the oxidation of this compound produced similar intensities of chemiluminescence in different mediums (Steijger et al., 1989).
Safety and Hazards
Bis(2,4-dichlorophenyl) oxalate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for research on bis(2,4-dichlorophenyl) oxalate could involve further investigation into the influence of chlorine substitution on the crystal structures of diaryl oxalate . Additionally, the characteristic background emission spectra associated with certain substituted diaryl oxalates used for peroxyoxalate chemiluminescence reagents could be explored .
properties
IUPAC Name |
bis(2,4-dichlorophenyl) oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-1-3-11(9(17)5-7)21-13(19)14(20)22-12-4-2-8(16)6-10(12)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGANGUYEXJUJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)C(=O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284893 | |
Record name | bis(2,4-dichlorophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1161-08-6 | |
Record name | NSC39611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(2,4-dichlorophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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